Bis(2-ethoxyethyl) adipate
CAS No.: 109-44-4
Cat. No.: VC21011413
Molecular Formula: C14H26O6
Molecular Weight: 290.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 109-44-4 |
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Molecular Formula | C14H26O6 |
Molecular Weight | 290.35 g/mol |
IUPAC Name | bis(2-ethoxyethyl) hexanedioate |
Standard InChI | InChI=1S/C14H26O6/c1-3-17-9-11-19-13(15)7-5-6-8-14(16)20-12-10-18-4-2/h3-12H2,1-2H3 |
Standard InChI Key | NJEMMCIKSMMBDM-UHFFFAOYSA-N |
SMILES | CCOCCOC(=O)CCCCC(=O)OCCOCC |
Canonical SMILES | CCOCCOC(=O)CCCCC(=O)OCCOCC |
Introduction
Physical and Chemical Properties
Bis(2-ethoxyethyl) adipate possesses distinctive physical and chemical properties that contribute to its utility across multiple applications. The following table summarizes the key physical properties of this compound:
From a chemical perspective, the compound contains ester linkages that can undergo typical ester reactions including hydrolysis, transesterification, and oxidation. Its structure features two ethoxyethyl groups connected to an adipic acid backbone, creating a symmetrical diester .
Synthesis Methods
Laboratory Synthesis
Bis(2-ethoxyethyl) adipate is primarily synthesized through the esterification of adipic acid with 2-ethoxyethanol. This process typically requires an acid catalyst, such as sulfuric acid, to facilitate the reaction. The synthesis is conducted under reflux conditions, with the reaction mixture heated to the boiling point of the solvent and maintained at that temperature for several hours to ensure complete conversion.
The general reaction can be represented as:
Adipic acid + 2 2-ethoxyethanol → Bis(2-ethoxyethyl) adipate + 2 H₂O
Industrial Production
In industrial settings, production involves large-scale esterification processes. The key components of industrial synthesis include:
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Mixing of reactants (adipic acid and 2-ethoxyethanol) in the presence of an acid catalyst
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Heating under controlled conditions to promote esterification
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Distillation to remove unreacted starting materials and by-products
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Purification steps to yield the final product
Similar to laboratory-scale synthesis, industrial production must address the equilibrium constraints of esterification reactions, often employing techniques to remove water (a by-product) to drive the reaction toward completion, similar to methods used for related adipate esters .
Mechanism of Action and Chemical Reactivity
Polymerization Mechanism
As a polyester-based monomer, bis(2-ethoxyethyl) adipate participates in polycondensation reactions, forming a polyester backbone. In polymer production, the monomer undergoes initial esterification followed by further reactions such as cross-linking, which results in the formation of polymer structures .
The mechanism involves:
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Initial nucleophilic attack on the carbonyl carbon
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Formation of a tetrahedral intermediate
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Elimination of a leaving group
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Formation of an ester linkage
Chemical Reactions
Bis(2-ethoxyethyl) adipate undergoes several characteristic reactions:
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Hydrolysis: In the presence of water and acid/base catalyst, the compound hydrolyzes to form adipic acid and 2-ethoxyethanol.
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Transesterification: Exchange of ester groups with another alcohol, creating different esters.
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Oxidation: Under oxidative conditions, conversion to adipic acid and other oxidation products occurs .
Applications
Polymer Industry
The primary application of bis(2-ethoxyethyl) adipate is as a plasticizer in the production of polymers. It enhances flexibility and durability in various polymer systems including:
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Polyvinyl chloride (PVC) formulations
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Polyester resins
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Polyurethane systems
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Polyamides
Industrial Products
Beyond polymer applications, this compound serves as a key ingredient in manufacturing a variety of industrial products:
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Coatings and surface treatments
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Adhesives for different substrate combinations
Consumer Products
The compound also finds applications in consumer-oriented products:
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Cosmetic formulations as a solvent or emollient
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Food packaging materials (subject to regulatory approval)
Comparison with Related Compounds
Structural and Functional Comparisons
Bis(2-ethoxyethyl) adipate belongs to a family of adipate esters that includes several related compounds. The following table presents a comparative analysis of bis(2-ethoxyethyl) adipate with structurally similar compounds:
Performance Differences
Comparative studies indicate that these compounds differ in their performance characteristics:
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Volatility: Bis(2-ethoxyethyl) adipate demonstrates moderate volatility compared to higher molecular weight adipates like DEHA, affecting its suitability for high-temperature applications.
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Plasticizing Efficiency: The ethoxyethyl groups in bis(2-ethoxyethyl) adipate provide a balance of flexibility and compatibility with various polymer systems, differentiating it from compounds with longer alkyl chains.
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Migration Resistance: Compared to DEHA, bis(2-ethoxyethyl) adipate may show different migration patterns in polymer matrices, influencing its suitability for food contact applications .
Current Research and Development
Current research on bis(2-ethoxyethyl) adipate focuses on several areas:
Green Synthesis Approaches
Researchers are exploring more environmentally friendly synthesis methods for adipate esters, including bis(2-ethoxyethyl) adipate. These approaches include:
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Use of heterogeneous catalysts to replace traditional homogeneous acid catalysts
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Development of solvent-free reaction conditions
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Application of continuous flow processes for more efficient production
Novel Applications
Emerging applications being investigated include:
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